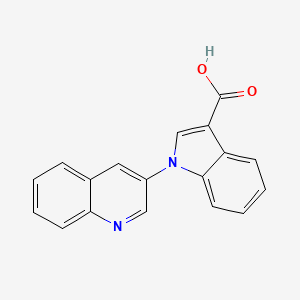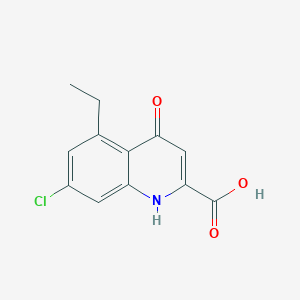
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile is a chemical compound characterized by the presence of a trimethylsilyloxy group attached to a 2,6-dichlorophenylacetonitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile typically involves the reaction of 2,6-dichlorophenylacetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2,6-Dichlorophenylacetonitrile+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the nitrile group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, acids, or amines.
科学的研究の応用
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Incorporated into polymers and other materials to impart specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a precursor to pharmaceutical compounds.
作用機序
The mechanism of action of 2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile involves its interaction with various molecular targets. The trimethylsilyloxy group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. This allows for selective modification of other parts of the molecule. The 2,6-dichlorophenylacetonitrile backbone can interact with enzymes or receptors, potentially leading to biological effects.
類似化合物との比較
Similar Compounds
2,6-Dichlorophenylacetonitrile: Lacks the trimethylsilyloxy group, making it less versatile in certain chemical reactions.
Trimethylsilyl Chloride: Used as a reagent to introduce trimethylsilyloxy groups into other molecules.
2,4-Dichlorophenylacetonitrile: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile is unique due to the presence of both the trimethylsilyloxy group and the 2,6-dichlorophenylacetonitrile backbone. This combination imparts specific chemical properties, making it useful in a variety of applications where other similar compounds may not be as effective.
特性
分子式 |
C11H13Cl2NOSi |
|---|---|
分子量 |
274.21 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)-2-trimethylsilyloxyacetonitrile |
InChI |
InChI=1S/C11H13Cl2NOSi/c1-16(2,3)15-10(7-14)11-8(12)5-4-6-9(11)13/h4-6,10H,1-3H3 |
InChIキー |
BHHITEJRKVUBFJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(C#N)C1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-tert-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8588872.png)
![3-Butyn-2-amine, 4-[3-(4-fluorophenoxy)phenyl]-N-hydroxy-](/img/structure/B8588888.png)
![7-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B8588907.png)


![(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)methanol](/img/structure/B8588941.png)


![Ethyl 6-(furan-3-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8588963.png)
